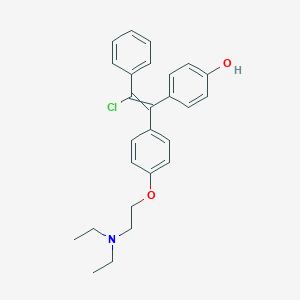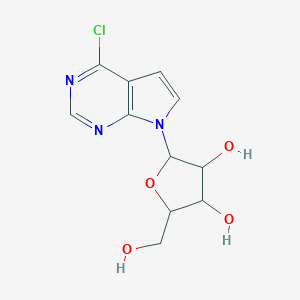
6-Cloro-7-deazapurina-β-D-ribósido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-Chloro-7-deazapurine-beta-D-riboside involves complex organic reactions, highlighting the Silyl-Hilbert-Johnson reaction and nucleobase-anion glycosylation. Seela and Peng (2006) detailed the glycosylation of 7-halogenated 6-chloro-2-pivaloylamino-7-deazapurines with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, yielding beta-D-nucleosides with significant yields. This synthesis pathway is crucial for producing 7-functionalized 7-deazapurine ribonucleosides related to key biological molecules like guanosine and xanthosine (Seela, F., & Peng, X., 2006).
Molecular Structure Analysis
The unique molecular structure of 6-Chloro-7-deazapurine-beta-D-riboside, characterized by the presence of a 7-deazapurine ring, plays a pivotal role in its chemical behavior and interaction with biological systems. The conformational analysis of selected nucleosides, based on proton coupling constants and computational methods, revealed a preferred S conformation in solution, which is significant for understanding its biological interactions and stability (Seela, F., & Peng, X., 2006).
Chemical Reactions and Properties
The chemical reactivity of 6-Chloro-7-deazapurine-beta-D-riboside involves its participation in various organic reactions, including palladium-catalyzed cross-coupling reactions. The compound’s halogenated functional group (chloro) at position 6 on the 7-deazapurine ring makes it a versatile intermediate for further chemical modifications, leading to the synthesis of nucleosides with reactive substituents in the pyrimidine moiety. These modifications significantly affect its chemical properties and potential biological activity (Seela, F., & Peng, X., 2006).
Physical Properties Analysis
The physical properties of 6-Chloro-7-deazapurine-beta-D-riboside, such as solubility, melting point, and stability, are crucial for its application in research and potential therapeutic use. Although specific details on these physical properties are not extensively discussed in the literature, they can be inferred from the compound’s molecular structure and functional groups, which suggest moderate solubility in polar solvents and stability under standard conditions.
Chemical Properties Analysis
The chemical properties of 6-Chloro-7-deazapurine-beta-D-riboside are defined by its reactivity towards nucleophilic substitution and potential for further functionalization. This reactivity is essential for the synthesis of derivatives with varied biological activities. The presence of a chloro group at the 6 position on the 7-deazapurine ring is particularly noteworthy, as it allows for selective modifications that can tailor the molecule's interaction with biological targets, enhancing its utility in medicinal chemistry (Seela, F., & Peng, X., 2006).
Aplicaciones Científicas De Investigación
Síntesis de agentes antivirales
6-Cloro-7-deazapurina se utiliza en la síntesis del agente antiviral 7-deaza-2′-metiladenosina (7DMA). Este compuesto ha mostrado resultados prometedores contra varios virus como el Zika (ZIKV), el del Nilo Occidental (WNV) y el Ébola (EBOV). Originalmente se desarrolló para dirigirse a las ARN polimerasas ARN-dependientes (RdRp) del virus de la hepatitis C (VHC) y se ha utilizado para estudiar otros virus de la familia Flaviviridae .
Investigación de la N-glucosilación
El compuesto se utiliza en investigación para investigar la N-glucosilación de 6-cloro-7-deaza-7-yodopurina para la síntesis de 7-deaza-2′-metiladenosina. Esta investigación ha llevado a una mejor comprensión de las condiciones de reacción cuando se trabaja con nucleobases débilmente reactivas en presencia de ácidos de Lewis .
Producción de Tofacitinib
6-Cloro-7-deazapurina se utiliza en la producción de tofacitinib, un medicamento utilizado para tratar la artritis reumatoide, la artritis psoriásica y la colitis ulcerosa .
Imidación C-H de 7-deazapurinas
El compuesto se utiliza en la imidación C-H de 7-deazapurinas con N-peroxiésteres imídicos. Esta reacción ocurre regioselectivamente en la posición 8 en las 7-deazapurinas, dando lugar a una serie de derivados 8-succinimido-, ftalimido- o naftalimido-7-deazapurina .
Investigación antifúngica
6-Cloro-7-deazapurina-β-D-ribósido se utiliza en la investigación antifúngica. Se utiliza para estudiar los efectos de varios compuestos en el crecimiento y desarrollo de los hongos .
Investigación de inhibidores
Este compuesto se utiliza en la investigación de inhibidores. Se han reportado muchos tipos de nucleósidos de 7-deazapurina como agentes anticancerígenos. Por lo tanto, se han reportado varios enfoques sintéticos para diversas 7-deazapurinas di-, tri- o tetra-sustituidas .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 6-Chloro-7-deazapurine-beta-D-riboside is fungi . This compound is a nucleoside derivative that exhibits antifungal activity .
Biochemical Pathways
Given its antifungal activity, it can be inferred that it interferes with essential biochemical pathways in fungi, leading to their inhibition or death .
Result of Action
The result of the action of 6-Chloro-7-deazapurine-beta-D-riboside is the inhibition or killing of fungi, as evidenced by its antifungal activity
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2/t6-,7-,8-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDDOTZWMOKUCD-KCGFPETGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C2=C1C(=NC=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


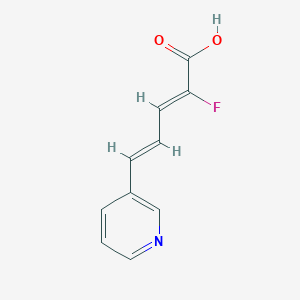

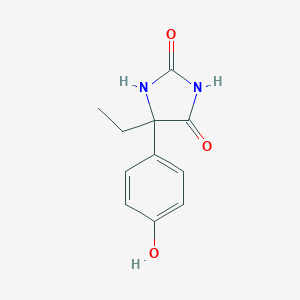
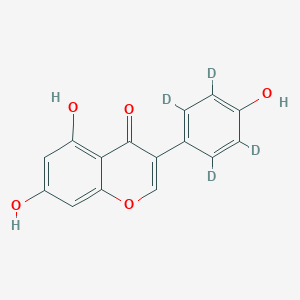
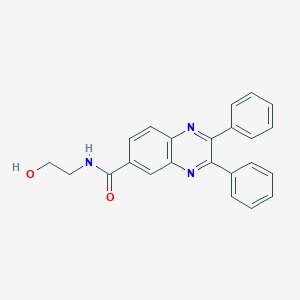
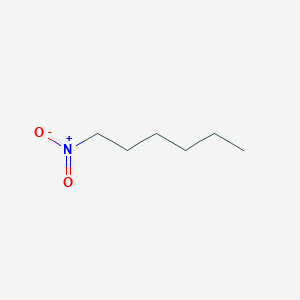

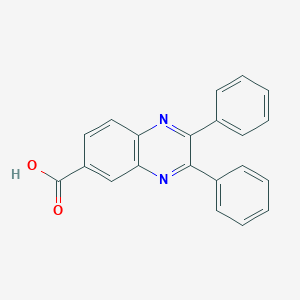

![2,4-dimethyl-9H-pyrido[2,3-b]indole](/img/structure/B14981.png)
